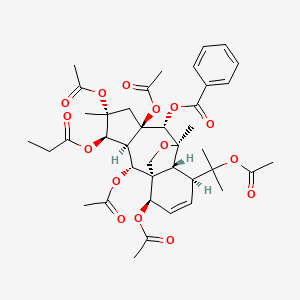

Euphorprolitherin B

描述

Euphorprolitherin B is a benzoate ester. It has a role as a metabolite.

常见问题

Basic Research Questions

Q. What analytical techniques are essential for confirming the structural identity of Euphorprolitherin B?

Methodological Answer: Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. NMR confirms proton and carbon environments, HR-MS validates molecular formula, and X-ray diffraction provides absolute stereochemistry. Ensure purity via HPLC with UV/Vis or evaporative light scattering detection. Cross-validate results with synthetic standards if available .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity?

Methodological Answer: Standard assays include enzyme inhibition (e.g., kinase or protease activity measured via fluorometric/colorimetric kits), cell viability assays (MTT/XTT for cytotoxicity), and receptor binding studies (radioligand displacement). Use triplicate measurements with positive/negative controls. Normalize data to account for solvent interference (e.g., DMSO) and validate with dose-response curves (IC₅₀/EC₅₀ calculations) .

Q. How should researchers design experiments to isolate this compound from natural sources?

Methodological Answer: Employ bioassay-guided fractionation: extract crude material (e.g., plant tissue) with solvents of increasing polarity, followed by column chromatography (silica gel, Sephadex LH-20). Monitor fractions via TLC and HPLC. Confirm target compound identity at each step using spectroscopic methods. Include yield optimization studies (e.g., extraction time, solvent ratios) and phytochemical screening to rule out co-eluting impurities .

Q. What computational methods support the study of this compound’s molecular interactions?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins. Use homology modeling if crystal structures are unavailable. Validate with molecular dynamics simulations (GROMACS, AMBER) to assess stability of ligand-receptor complexes. Pair with in silico ADMET prediction tools (SwissADME, ProTox-II) to prioritize in vivo testing .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Methodological Answer: Document reaction conditions meticulously (catalyst, temperature, solvent, stoichiometry). Characterize intermediates via FTIR and NMR. Optimize purification steps (recrystallization solvents, flash chromatography gradients). Publish detailed spectral data and chromatograms in supplementary materials. Cross-validate yields and purity metrics with independent labs .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this compound be resolved?

Methodological Answer: Conduct systematic meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Replicate studies under standardized conditions (e.g., ATCC cell lines, uniform incubation times). Use Bland-Altman plots or Cohen’s kappa to assess inter-lab variability. Publish raw datasets in public repositories (e.g., Zenodo) for transparency .

Q. What strategies address low bioavailability of this compound in preclinical models?

Methodological Answer: Explore formulation strategies: nanoencapsulation (liposomes, PLGA nanoparticles), prodrug synthesis (e.g., ester derivatives), or co-administration with bioavailability enhancers (piperine). Validate via pharmacokinetic studies (plasma concentration-time curves, AUC calculations). Compare oral vs. intravenous administration in rodent models .

Q. How should contradictory findings about this compound’s mechanism of action be investigated?

Methodological Answer: Employ orthogonal assays (e.g., CRISPR knockouts, RNAi silencing) to confirm target engagement. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for direct binding validation. Integrate multi-omics data (transcriptomics, proteomics) to identify off-target pathways. Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition .

Q. What frameworks guide the integration of this compound into existing pharmacological models?

Methodological Answer: Apply systems pharmacology tools (e.g., COPASI for kinetic modeling) to simulate dose-response relationships. Use PBPK/PD models to predict human efficacy. Cross-reference with clinical trial data on structurally analogous compounds. Collaborate with bioinformaticians to map interactions onto KEGG or Reactome pathways .

Q. How can researchers ethically manage data sharing while protecting unpublished findings on this compound?

Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for public data. Use embargoed repositories (e.g., ICPSR) to delay release until publication. Document metadata comprehensively (assay conditions, instrument parameters). For sensitive data, employ controlled access protocols (e.g., GDPR-compliant platforms) and cite restrictions in data availability statements .

Q. Data Presentation Guidelines

- Tables : Include comparative bioactivity data (IC₅₀ values, standard deviations) across assays.

- Figures : Prioritize dose-response curves, chromatographic purity profiles, and molecular docking poses.

- References : Cite primary literature from journals with rigorous peer review (e.g., Journal of Natural Products, ACS Pharmacology). Avoid unreviewed preprints or non-academic sources.

属性

分子式 |

C40H50O15 |

|---|---|

分子量 |

770.8 g/mol |

IUPAC 名称 |

[(1R,2R,3S,4R,5R,7R,8R,9R,10R,11S,14R)-2,5,7,14-tetraacetyloxy-11-(2-acetyloxypropan-2-yl)-5,9-dimethyl-4-propanoyloxy-16-oxatetracyclo[7.5.2.01,10.03,7]hexadec-12-en-8-yl] benzoate |

InChI |

InChI=1S/C40H50O15/c1-11-29(46)51-32-30-33(50-22(3)42)39-20-48-38(10,31(39)27(36(7,8)53-23(4)43)17-18-28(39)49-21(2)41)35(52-34(47)26-15-13-12-14-16-26)40(30,55-25(6)45)19-37(32,9)54-24(5)44/h12-18,27-28,30-33,35H,11,19-20H2,1-10H3/t27-,28+,30+,31-,32+,33+,35+,37+,38+,39+,40+/m0/s1 |

InChI 键 |

OLFJQGDCCPBPGR-QEIRTWJOSA-N |

手性 SMILES |

CCC(=O)O[C@@H]1[C@@H]2[C@H]([C@@]34CO[C@]([C@@H]3[C@H](C=C[C@H]4OC(=O)C)C(C)(C)OC(=O)C)([C@H]([C@]2(C[C@@]1(C)OC(=O)C)OC(=O)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C |

规范 SMILES |

CCC(=O)OC1C2C(C34COC(C3C(C=CC4OC(=O)C)C(C)(C)OC(=O)C)(C(C2(CC1(C)OC(=O)C)OC(=O)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。